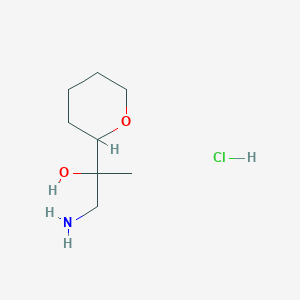

1-amino-2-(oxan-2-yl)propan-2-ol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Amino-2-(oxan-2-yl)propan-2-ol hydrochloride is a chemical compound with the molecular formula C8H17NO2·HCl. It is an amino alcohol derivative, characterized by the presence of an amino group, a hydroxyl group, and a tetrahydropyran ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Métodos De Preparación

The synthesis of 1-amino-2-(oxan-2-yl)propan-2-ol hydrochloride typically involves the reaction of 2-oxanone with an appropriate amine under controlled conditions. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Análisis De Reacciones Químicas

1-Amino-2-(oxan-2-yl)propan-2-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The amino group can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides.

Aplicaciones Científicas De Investigación

1-Amino-2-(oxan-2-yl)propan-2-ol hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

Mecanismo De Acción

The mechanism of action of 1-amino-2-(oxan-2-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

1-Amino-2-(oxan-2-yl)propan-2-ol hydrochloride can be compared with other similar compounds, such as:

2-Amino-3-(oxan-2-yl)propan-1-ol hydrochloride: Similar in structure but with different positioning of the amino and hydroxyl groups.

1-Aminopropan-2-ol: Lacks the tetrahydropyran ring, making it less complex.

1,1’-[(1-Methylethyl)imino]bis[3-(naphthalen-1-yloxy)propan-2-ol] Hydrochloride: Contains additional aromatic rings, leading to different chemical properties

Actividad Biológica

1-Amino-2-(oxan-2-yl)propan-2-ol hydrochloride, also known as 2-amino-3-(oxan-2-yl)propan-1-ol hydrochloride, is a compound characterized by its unique structural features, including an amino group, an oxane ring, and a propanol moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications as a biochemical probe in enzyme studies.

The molecular formula of this compound is C9H19ClN2O2, with a molecular weight of approximately 202.72 g/mol. The compound's structure allows it to engage in significant interactions with biological targets, influencing their activity through mechanisms such as hydrogen bonding and electrostatic interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that the compound can modulate enzyme activity, particularly in pathways involving lysosomal phospholipase A2 (LPLA2), which plays a crucial role in lipid metabolism and cellular signaling . The inhibition of LPLA2 by cationic amphiphilic compounds has been linked to potential therapeutic applications, including the treatment of phospholipidosis-related conditions.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits notable biological activity. For instance, studies have shown its capacity to inhibit LPLA2, which is essential for maintaining lipid homeostasis within cells. The inhibition of this enzyme can lead to significant alterations in cellular lipid profiles, potentially resulting in therapeutic benefits against various diseases .

Case Studies

A recent study explored the effects of this compound on cellular models exhibiting phospholipidosis. The compound was tested at varying concentrations to assess its impact on cell viability and lipid accumulation. Results indicated that at specific concentrations, the compound effectively reduced lipid accumulation in treated cells, suggesting its potential utility in managing lipid-related disorders.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-Amino-2-(oxan-3-yl)propan-2-ol hydrochloride | Different substitution pattern | Varies in reactivity profile |

| 2-Amino-3-(oxan-3-yl)propan-1-ol hydrochloride | Similar functional groups but different oxane position | Altered pharmacokinetics |

| Ethyl 2-amino-3-(oxan-2-yloxy)propanoate | Contains a chiral center | Unique stereochemistry affecting properties |

This table highlights the distinct features of this compound compared to other similar compounds, emphasizing its unique reactivity and potential biological activities.

Propiedades

IUPAC Name |

1-amino-2-(oxan-2-yl)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-8(10,6-9)7-4-2-3-5-11-7;/h7,10H,2-6,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOWMHCYVEYWAFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1CCCCO1)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.